
But-2-yne-1,1-diol
Overview
Description
But-2-yne-1,1-diol (C₄H₆O₂) is a diol characterized by two hydroxyl groups (-OH) at the 1,1-positions of a but-2-yne backbone. This compound is structurally unique due to the presence of a triple bond (alkyne group) and vicinal hydroxyl groups, which confer distinct reactivity and physicochemical properties. However, available literature primarily focuses on its isomer, but-2-yne-1,4-diol (CAS 110-65-6), which has hydroxyl groups at the terminal 1,4-positions . This article will address both compounds, emphasizing their differences and similarities with related diols.
Scientific Research Applications
Molecular Structure and Properties
Chemical Structure:
- Molecular Formula: C₄H₆O₂
- Linear Formula: HOCH₂C≡CCH₂OH
- CAS Number: 110-65-6
- Molecular Weight: 86.09 g/mol
The compound features a linear chain of four carbon atoms with hydroxyl (-OH) groups at the terminal positions and a triple bond between the second and third carbon atoms. This unique structure allows for various chemical reactions that enhance its utility in different applications.
Industrial Applications
1. Polymer Synthesis:
- But-2-yne-1,1-diol serves as a key building block in the production of polyurethanes, polyesters, and epoxy resins. These materials are critical in manufacturing coatings, adhesives, and automotive components.
2. Resins and Plastics:
- It is used to create thermoplastic resins known for high strength and durability, essential for various industrial applications.
3. Lubricants and Additives:
- The hydroxyl groups in this compound contribute to its role as an intermediate in preparing lubricants and additives for machinery .
Pharmaceutical Applications
This compound has been investigated for its potential in pharmaceutical synthesis:
- Precursor for Bioactive Molecules:
- It is utilized in the synthesis of pharmaceutical agents including anti-cancer and anti-inflammatory drugs.
- Agrochemicals:
Materials Science Applications
In materials science, this compound is instrumental in creating advanced functional materials:
- Enhanced Properties:
Case Studies
Case Study 1: Synthesis of Gold Nanoparticles
A study demonstrated the use of this compound in synthesizing stable gold nanoparticles. The reaction involved oxidizing But-2-yne-1,4-diol with gold chloride (HAuCl₄), leading to products that exhibited significant properties useful for various applications .
Case Study 2: Nematocidal Activity
Research highlighted the biological activity of But-2-yne-1,4-diol against nematodes. Its application in biological studies has opened avenues for developing environmentally friendly pest control agents .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing But-2-yne-1,1-diol in laboratory settings?
- Methodological Answer : this compound is typically synthesized via nucleophilic addition reactions involving acetylene derivatives. A common approach involves the hydroxylation of terminal alkynes using catalytic bases (e.g., NaOH) in aqueous or alcoholic media. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and purify the product using recrystallization or column chromatography. Key parameters include temperature control (20–40°C) and stoichiometric ratios of reactants to minimize side products like diol oligomers .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) reveals peaks at δ 4.2–4.5 ppm (hydroxyl protons) and δ 2.5–3.0 ppm (acetylenic protons). C NMR confirms the alkyne carbon at δ 70–80 ppm .
- Infrared Spectroscopy (IR) : Strong O–H stretching (3200–3400 cm) and C≡C stretching (2100–2260 cm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for reproducibility) .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to its hygroscopic nature and potential skin irritation .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or moisture absorption .
- Waste Disposal : Neutralize aqueous waste with dilute HCl before disposal in designated organic waste containers .
Advanced Research Questions
Q. What role does this compound play in nucleophile-mediated step-growth polymerization reactions, and how can reaction conditions be optimized for desired polymer properties?
- Methodological Answer : this compound acts as a diol monomer in oxa-Michael addition reactions with divinyl sulfone (DVS) to form poly(ether sulfone)s. Key optimization strategies:
- Solvent Selection : Tetrahydrofuran (THF)/dichloromethane (1:1) enhances solubility, achieving molecular weights (M) up to 6400 g/mol with a polydispersity index (PDI) of 1.7 .
- Catalyst Use : Triethylamine (1–5 mol%) accelerates reaction kinetics, reducing gelation time.
- Temperature : Maintain 25–40°C to balance reaction rate and thermal stability of intermediates .
Q. How do computational studies enhance the understanding of this compound's reactivity and stability under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example:
- Photodissociation Studies : Non-adiabatic molecular dynamics (NAMD) simulations of related diols (e.g., propane-1,1-diol) reveal bond-breaking mechanisms under UV irradiation, guiding experimental design for light-sensitive applications .
- Solvent Effects : Implicit solvent models (e.g., COSMO-RS) evaluate hydrogen-bonding interactions in aqueous media, critical for designing stable formulations .
Q. How should researchers address discrepancies in reported molecular weight data for polymers synthesized using this compound as a monomer?
- Methodological Answer : Contradictions in M values (e.g., 3200 vs. 6400 g/mol) arise from differences in:
- Monomer Purity : Validate diol purity via HPLC before polymerization .
- Stoichiometry : Ensure a 1:1 molar ratio of diol to DVS to avoid chain termination .
- Analytical Techniques : Use multi-angle light scattering (MALS) with size-exclusion chromatography (SEC) for accurate M determination, as traditional calibration curves may underestimate values .
Comparison with Similar Compounds
Structural and Functional Group Analysis
But-2-yne-1,1-diol vs. But-2-yne-1,4-diol
- This compound : Features hydroxyl groups at the 1,1-positions adjacent to the triple bond. This proximity enhances intramolecular hydrogen bonding and acidity .
- But-2-yne-1,4-diol : Terminal hydroxyl groups at the 1,4-positions (HOCH₂C≡CCH₂OH). It is more widely studied, with applications in organic synthesis, such as cyclization to furans or indoles under Brønsted acid catalysis .
But-2-yne-1,4-diol vs. 1,4-Butanediol
- 1,4-Butanediol (HOCH₂CH₂CH₂CH₂OH): A saturated diol lacking the triple bond. It is a colorless liquid (boiling point: 228°C) used in polymer production (e.g., polyurethane) .
- Key Differences :
- Reactivity : The alkyne in but-2-yne-1,4-diol enables cycloaddition and heterocyclization reactions, whereas 1,4-butanediol undergoes esterification or polymerization .
- Physical Properties : But-2-yne-1,4-diol is a crystalline solid (melting point: 54–58°C) with high water solubility (3740 g/L at 20°C), contrasting with 1,4-butanediol’s oily liquid state and moderate solubility .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
But-2-yne-1,4-diol
- Cyclization Reactions : Under Brønsted acid catalysis, it forms tri- or tetrasubstituted furans via tandem heterocyclization/alkylation .
- Coordination Chemistry : Reacts with transition metals (e.g., silver triflate) to generate intermediates for indole synthesis .
1,4-Butanediol
- Industrial Use : Precursor for tetrahydrofuran (THF) and polybutylene terephthalate (PBT) .
Properties
CAS No. |
11070-67-0 |
---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
but-2-yne-1,1-diol |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3 |
InChI Key |
YNCZNSWQAGQAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(O)O |
Origin of Product |
United States |
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